

Nafamostat mesylate vs gabexate pancreatitis prevention efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nafamostat Mesylate

CAS No.: 82956-11-4

Cat. No.: S536592

Get Quote

Efficacy Comparison at a Glance

Aspect	Nafamostat Mesylate	Gabexate Mesylate
Overall PEP Risk Reduction	RR: 0.50 (95% CI: 0.36-0.68) [1]	PEP Incidence: 4.4% (Nafamostat) vs. 8.3% (Control) [1]
Peto OR	0.66 (95% CI: 0.49-0.89) [2]	Evidence is heterogeneous and less robust [2]
Efficacy by Patient Risk	Low-risk: RR 0.34 (95% CI: 0.21-0.55) [1]	High-risk: RR 0.68 (95% CI: 0.47-1.00) [1]
Efficacy by PEP Severity	Mild PEP: RR 0.49 (95% CI: 0.36-0.69) [1]	Moderate/Severe PEP: RR 0.62 (95% CI: 0.34-1.14); benefit uncertain [1] [4]
Typical Prophylaxis Dose	20 mg or 50 mg, administered intravenously [1] [4]	1 g, administered via continuous intravenous infusion over 12 hours [5]
Key Supporting Evidence	Meta-analysis of 9 RCTs (n=3,321) [1]	Meta-analysis of 13 RCTs (n=3,718) [2]

Detailed Experimental Data and Protocols

The data in the table above comes from high-quality systematic reviews and meta-analyses that followed rigorous methodologies.

- **Study Selection:** Researchers identified relevant RCTs by searching major electronic databases like PubMed, Embase, and Cochrane Central. They used keywords such as "nafamostat," "gabexate," "ERCP," and "post-ERCP pancreatitis" [1] [2].
- **Inclusion/Exclusion Criteria:** Studies were included if they were RCTs comparing the prophylactic drug (nafamostat or gabexate) against a placebo or no treatment in patients undergoing ERCP, with the incidence of PEP as a primary or secondary outcome [1] [4]. Retrospective or non-randomized studies were typically excluded.
- **Data Extraction & Analysis:** Two independent reviewers extracted data. The primary outcome was usually the incidence of PEP, defined by consensus criteria (new abdominal pain and amylase/lipase >3x upper limit 24 hours post-ERCP). Risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI) were pooled using statistical models, assessing for heterogeneity [1] [2].
- **Key RCT Example - Gabexate:** A foundational 1996 multicenter, double-blind, placebo-controlled trial randomized 418 patients. The gabexate group received a 1g intravenous infusion starting 30-90 minutes before ERCP and continuing for 12 hours after. It found a significant reduction in acute pancreatitis (2% vs. 8% in the placebo group) and abdominal pain (6% vs. 14%) [5].

Mechanisms of Action

Both nafamostat and gabexate are synthetic **serine protease inhibitors**. Their primary mechanism in preventing PEP is believed to be the inhibition of proteolytic enzymes in the pancreas [6] [7].

- **Core Pathway:** They work by mimicking the natural substrate, forming a stable acyl-enzyme complex that **traps and inhibits** the target serine proteases [7]. This inhibition prevents the premature activation of trypsinogen to trypsin within pancreatic acinar cells, a key initiating event in the cascade of pancreatic autodigestion and inflammation that leads to pancreatitis [6].
- **Additional Mechanisms of Nafamostat:** Nafamostat has a broader profile of inhibitory activity. Beyond its effects in the pancreas, it is a potent anticoagulant (inhibiting thrombin and other coagulation factors) and has demonstrated **anti-inflammatory and immunomodulatory** effects. It can reduce inflammatory cytokines (e.g., IL-1 β , TNF- α) and upregulate anti-inflammatory cytokines (e.g., IL-4, IL-10) [6]. It has also been investigated for its antiviral properties.

The following diagram illustrates the core mechanism shared by both drugs and the additional pathways influenced by nafamostat.

The broader anti-inflammatory and anticoagulant properties of nafamostat may contribute to its efficacy and represent an interesting area for further investigation in drug development [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Efficacy of nafamostat in the mesylate of prevention ... pancreatitis [nature.com]
2. of Efficacy mesilate in gabexate post endoscopic... preventing [pubmed.ncbi.nlm.nih.gov]
3. The Use of Gabexate Mesylate and Ulinastatin for ... [gutnliver.org]
4. mesilate for Nafamostat of post-endoscopic retrograde... prevention [pmc.ncbi.nlm.nih.gov]
5. Gabexate for the prevention of pancreatic damage related ... [pubmed.ncbi.nlm.nih.gov]
6. Nafamostat mesylate attenuates the pathophysiologic ... [pmc.ncbi.nlm.nih.gov]
7. Nafamostat [en.wikipedia.org]

To cite this document: Smolecule. [Nafamostat mesylate vs gabexate pancreatitis prevention efficacy]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b536592#nafamostat-mesylate-vs-gabexate-pancreatitis-prevention-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com